

# Pharmacokinetic & Toxicity (ADME/Tox) Profile of Isorosmanol

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## Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

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The following table summarizes the key ADME/Tox parameters for **Isorosmanol** and related compounds as reported in the most recent studies. Please note that "N/A" indicates parameters not explicitly mentioned for **Isorosmanol** in the sourced documents.

Table 1: Reported ADME/Tox Properties of Rosemary Diterpenes

Parameter	Reported Value for Isorosmanol	Value in Related Compounds (e.g., Rosmanol, Carnosic Acid)	Context and Interpretation
Molecular Weight	346.42 g/mol [1]	332.46 - 390.47 g/mol [1]	Within acceptable range for drug-likeness (Lipinski's Rule of Five) [1].
Hydrogen Bond Donors	3 [1]	1 - 3 [1]	Complies with Lipinski's Rule of Five (<5) [1].
Hydrogen Bond Acceptors	6.2 [1]	3.5 - 7.9 [1]	Complies with Lipinski's Rule of Five (<10) [1].
Predicted LogP (QPlogPo/w)	2.071 [1]	1.761 - 4.552 [1]	Indicates good lipophilicity, within acceptable range (<5) [1].

Parameter	Reported Value for Isorosmanol	Value in Related Compounds (e.g., Rosmanol, Carnosic Acid)	Context and Interpretation
Qualitative Human Oral Absorption	N/A	High [1]	Suggested for the compound class, but not explicitly stated for Isorosmanol.
Brain/Blood Partition (QLogBB)	N/A	Within -3.0 to +1.2 [1]	Values for related compounds suggest potential to cross the blood-brain barrier, which is crucial for CNS targets like Alzheimer's [1].
Caco-2 Permeability (QPPCaco)	N/A	> 500 nm/s [1]	Values for related compounds indicate excellent intestinal permeability [1].
Toxicity (In Vitro Cell Viability)	N/A	No significant cell viability impairment observed in RAW 264.7 macrophages for rosemary extracts [2]	Extracts containing these diterpenes showed low cytotoxicity in this model.
Rule of Five Violations	0 [1]	0 [1]	Suggests a high probability of possessing drug-like properties [1].

## Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited in the search results.

### 1. In Silico ADME/Tox Prediction

- **Objective:** To predict the absorption, distribution, metabolism, excretion, and toxicity properties of **Isorosmanol** computationally.
- **Software Used:** Studies utilized the **Schrödinger suite** of programs [1].

- **Ligand Preparation:** The 3D structure of **Isorosmanol** (PubChem CID: 13820511) is obtained from the PubChem database. The structure undergoes **energy minimization** using a force field (e.g., OPLS\_2005), with the root-mean-square deviation (RMSD) of atomic positions limited to 0.3 Å. Ionization states are generated at a physiological pH of  $7.0 \pm 2.0$  [1].
- **Property Calculation:** The software calculates key physicochemical and pharmacokinetic descriptors, such as:
  - **QLogPo/w:** Predicted octanol/water partition coefficient.
  - **QPPCaco:** Predicted apparent Caco-2 cell permeability.
  - **QLogBB:** Predicted brain/blood partition coefficient.
  - **SASA, FOSA, FISA, PISA:** Solvent accessible surface area and its contributions from nonpolar, hydrophilic, and  $\pi$ -orbital atoms, respectively [1].
- **Rule of Five Assessment:** The software checks compliance with Lipinski's Rule of Five to evaluate drug-likeness [1].

## 2. Molecular Docking Studies

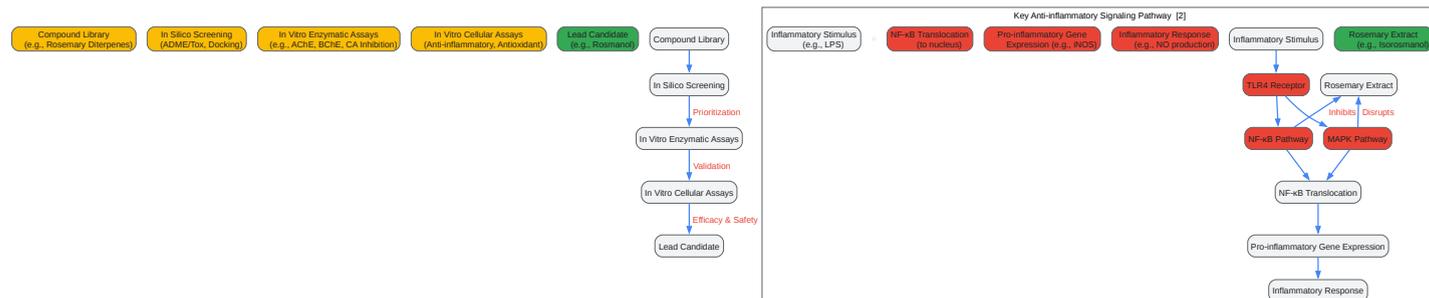
- **Objective:** To understand the binding interactions and affinity of **Isorosmanol** with a target enzyme, such as Acetylcholinesterase (AChE).
- **Protein Preparation:** The 3D crystal structure of the target protein (e.g., AChE, PDB ID: **1C2B**) is sourced from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and optimizing the structure through energy minimization [1].
- **Docking Execution:** Molecular docking is performed to position **Isorosmanol** into the active site of the protein and predict the binding affinity (docking score, reported in kcal/mol). A more negative score indicates a stronger binding affinity [1] [3].
- **Validation:** For AChE, a docking score of **-7.270 Kcal/mol** has been reported for one of the rosemary diterpenes, demonstrating robust binding [1]. A 2025 study on rosmanol reported a docking score of **-11.757 kcal/mol** for AChE and **-11.465 kcal/mol** for BChE, with binding free energies (MM-GBSA) of **-60.09 kcal/mol** for AChE, confirming stable interactions [3].

## 3. Molecular Dynamics (MD) Simulations

- **Objective:** To assess the stability of the protein-ligand complex under simulated physiological conditions over time.
- **Protocol:** The top-ranked pose from the molecular docking study is subjected to MD simulation. A 2025 study used a **50 ns** simulation in explicit solvent. The system's stability is evaluated by monitoring the **Root Mean Square Deviation (RMSD)** of the protein backbone and the ligand. A stable complex is indicated by low, steady RMSD values (e.g.,  $\sim 1.5$  Å for AChE and BChE complexes) [3].

# Research Workflow and Signaling Pathway

The experimental approach for profiling a compound like **Isorosmanol** involves a multi-stage workflow, from initial screening to mechanistic studies. Furthermore, its anti-inflammatory activity is linked to a key cellular signaling pathway.



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The diagram illustrates the multi-stage drug discovery pipeline and a key mechanistic pathway. Research indicates that rosemary extracts containing **Isorosmanol** exert anti-inflammatory effects by inhibiting the

NF- $\kappa$ B and MAPK signaling pathways, thereby reducing the translocation of NF- $\kappa$ B to the nucleus and the subsequent expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) [2].

## Conclusion and Research Outlook

In summary, while direct data on **Isorosmanol** is less extensive than for its analog Rosmanol, the available evidence paints a promising picture:

- **Promising Pharmacokinetics:** **Isorosmanol** demonstrates **favorable drug-like properties** according to Lipinski's Rule of Five and in silico predictions for related diterpenes suggest good intestinal absorption and potential blood-brain barrier penetration [1].
- **High Potency:** Recent studies highlight rosemary diterpenes, particularly **Rosmanol**, as **exceptionally potent inhibitors** of enzymes like AChE and Carbonic Anhydrase, with IC<sub>50</sub> values in the nanomolar range, significantly outperforming some standard drugs [3].
- **Multi-Target Potential:** These compounds exhibit a valuable **multi-target mechanism of action**, including anti-cholinesterase, anti-inflammatory, and antioxidant activities, which is highly relevant for complex diseases like Alzheimer's [2] [3].

For your research and development work, the key takeaway is that **Rosmanol currently emerges as the most robust and well-characterized candidate** from this chemical class based on the latest data [1] [3]. Focusing on Rosmanol or directly comparing **Isorosmanol** against it in future experimental studies would be a strategic approach to validate its potential and fill the existing data gaps.

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## References

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